![molecular formula C14H21N3O3S B4391838 N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4391838.png)
N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
Overview
Description
N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide, also known as PSNCBAM-1, is a selective antagonist of the G protein-coupled receptor 55 (GPR55). This receptor is a member of the cannabinoid receptor family and is expressed in various tissues, including the brain, immune system, and gastrointestinal tract. PSNCBAM-1 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide acts as a selective antagonist of the GPR55 receptor. This receptor has been shown to play a role in various physiological processes, including inflammation, cancer, and neurodegeneration. By blocking the activation of this receptor, N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation. N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been studied for its potential neuroprotective effects in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide is its selective antagonism of the GPR55 receptor, which can provide more specific and targeted effects compared to non-selective antagonists. However, one limitation of N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide is its potential off-target effects on other receptors, which can affect its specificity and selectivity.
Future Directions
For N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide research include further investigation of its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to elucidate the mechanisms underlying its effects and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Scientific Research Applications
N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[4-(propylsulfamoyl)phenyl]pyrrolidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-2-9-15-21(19,20)13-7-5-12(6-8-13)16-14(18)17-10-3-4-11-17/h5-8,15H,2-4,9-11H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVICSTUTRDQNOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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